2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-16-10-12-17(13-11-16)27-14-20(18-8-4-5-9-19(18)23(27)28)22-25-21(26-29-22)15-6-2-1-3-7-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCOYWCAYWKDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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